Trimethyl(methylcyclopentadienyl)platinum(IV)

Catalog No.
S1897959
CAS No.
94442-22-5
M.F
C9H16Pt
M. Wt
319.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethyl(methylcyclopentadienyl)platinum(IV)

CAS Number

94442-22-5

Product Name

Trimethyl(methylcyclopentadienyl)platinum(IV)

IUPAC Name

carbanide;2-methylcyclopenta-1,3-diene;platinum(4+)

Molecular Formula

C9H16Pt

Molecular Weight

319.3 g/mol

InChI

InChI=1S/C6H7.3CH3.Pt/c1-6-4-2-3-5-6;;;;/h2,4H,3H2,1H3;3*1H3;/q4*-1;+4

InChI Key

WNCWUCSNEKCAAI-UHFFFAOYSA-N

SMILES

[CH3-].[CH3-].[CH3-].CC1=[C-]CC=C1.[Pt+4]

Canonical SMILES

[CH3-].[CH3-].[CH3-].CC1=[C-]CC=C1.[Pt+4]

Precursor for Platinum Nanoparticles

Trimethyl(methylcyclopentadienyl)platinum(IV) serves as a valuable precursor for synthesizing platinum nanoparticles (Pt NPs) with controlled size and morphology. These Pt NPs are crucial for various catalytic applications due to their high surface area and activity. Studies have shown that the decomposition of Cp*Me3Pt under specific conditions allows for the formation of Pt NPs with tunable size ranging from 1 to 2 nm. This size control is essential for optimizing the catalytic performance of Pt NPs [1].

[1] Trimethyl(methylcyclopentadienyl)platinum(IV) packaged for use in deposition systems Sigma-Aldrich:

Catalyst Development

Pt NPs derived from CpMe3Pt are employed as catalysts in various chemical reactions. Their high surface area and tunable size make them efficient for applications like hydrogenation, dehydrogenation, and oxidation reactions. Research has explored using CpMe3Pt-derived Pt NPs for fuel cell applications due to their potential for improved activity and stability [2].

[2] Trimethyl(methylcyclopentadienyl)platinum(IV) packaged for use in deposition systems Sigma-Aldrich:

Material Science Applications

Cp*Me3Pt demonstrates utility in fabricating advanced materials for specific applications. Research has explored its use in:

  • Solid Acid Fuel Cells: Studies have investigated using Cp*Me3Pt as a precursor to prepare cathodes for solid acid fuel cells. These cathodes exhibit high activity and excellent stability, making them promising for fuel cell development [3].

[3] Trimethyl(methylcyclopentadienyl)platinum(IV) packaged for use in deposition systems Sigma-Aldrich:

  • Nanophotonics: Research explores using Cp*Me3Pt for the synthesis of triple-helical nanowires (THNs) with unique optical properties. These THNs hold promise for advancements in the field of nanophotonics [3].

[3] Trimethyl(methylcyclopentadienyl)platinum(IV) packaged for use in deposition systems Sigma-Aldrich:

  • Battery Technology: Studies investigate the application of Cp*Me3Pt for fabricating Pt current collectors for electrodes in asymmetric V2O5–SnO2 nanopore batteries [3].

[3] Trimethyl(methylcyclopentadienyl)platinum(IV) packaged for use in deposition systems Sigma-Aldrich:

Trimethyl(methylcyclopentadienyl)platinum(IV) is a platinum-based organometallic compound characterized by the presence of three methyl groups and a methylcyclopentadienyl ligand coordinated to a platinum center in the +4 oxidation state. Its chemical formula is C8H11Pt\text{C}_8\text{H}_{11}\text{Pt}. This compound is notable for its applications in catalysis, particularly in the deposition of platinum nanoparticles and as a precursor in chemical vapor deposition processes. The unique structure of trimethyl(methylcyclopentadienyl)platinum(IV) allows it to participate in various

Cp*Me3Pt primarily acts as a precursor for Pt NPs. During decomposition, the organic ligands detach from the Pt center, leading to the formation of Pt NPs. The size and properties of the Pt NPs can be controlled by varying reaction conditions [].

  • Decomposition Reactions: When subjected to low-energy electron beams, this compound can decompose, leading to the formation of various platinum species and methyl radicals. The primary pathway involves the loss of methyl groups, which can subsequently lead to the formation of platinum nanoparticles .
  • Atomic Layer Deposition: In atomic layer deposition processes, trimethyl(methylcyclopentadienyl)platinum(IV) reacts with oxygen or hydrogen to remove its organic ligands, facilitating the deposition of platinum on substrates like carbon . This reaction is crucial for producing highly dispersed platinum nanoparticles, which are essential for catalytic applications.
  • Ligand Exchange Reactions: The compound can also participate in ligand exchange reactions with thioglycosides, leading to the formation of carbohydrate platinum complexes. These reactions highlight the electrophilic nature of the platinum center .

Research on the biological activity of trimethyl(methylcyclopentadienyl)platinum(IV) is limited but suggests potential applications in cancer therapy. Platinum compounds are known for their anticancer properties, primarily due to their ability to bind DNA and inhibit cell division. While specific studies on this compound's biological effects are sparse, its structural similarity to other platinum-based drugs indicates potential for similar activity.

The synthesis of trimethyl(methylcyclopentadienyl)platinum(IV) typically involves:

  • Reaction of Platinum Precursors: The compound can be synthesized by reacting platinum(II) or platinum(IV) precursors with methylcyclopentadiene in the presence of a suitable reducing agent. This method allows for the incorporation of both methyl and cyclopentadienyl ligands onto the platinum center.
  • Chemical Vapor Deposition Techniques: It may also be produced through chemical vapor deposition techniques where volatile precursors are decomposed at elevated temperatures to yield thin films or nanoparticles of platinum .

Trimethyl(methylcyclopentadienyl)platinum(IV) has several important applications:

  • Catalysis: It serves as a precursor for depositing platinum nanoparticles, which are widely used as catalysts in fuel cells and various organic reactions.
  • Material Science: The compound is utilized in thin film deposition processes for electronic components and sensors due to its ability to form uniform coatings.
  • Biomedical Research: Investigations into its potential as an anticancer agent continue, leveraging its structural characteristics similar to established platinum-based drugs.

Studies have focused on the interactions of trimethyl(methylcyclopentadienyl)platinum(IV) with various substrates, particularly silicon dioxide surfaces. Computational studies using density functional theory have demonstrated that this compound exhibits distinct fragmentation pathways upon interaction with hydroxylated surfaces. The initial interactions often lead to the release of methyl groups or fragmentation of the methylcyclopentadienyl ring, influencing the deposition characteristics during thin film formation .

Several compounds share structural or functional similarities with trimethyl(methylcyclopentadienyl)platinum(IV). Here are some notable examples:

Compound NameFormulaKey Characteristics
Trimethylphosphineplatinum(IV)C3H9Pt\text{C}_3\text{H}_9\text{Pt}Used in catalysis; contains phosphine instead of cyclopentadiene.
Bis(trimethylsilyl)methaneplatinum(IV)C8H24Pt\text{C}_8\text{H}_{24}\text{Pt}Contains silyl groups; employed in organic synthesis.
Methylcyclopentadienylmanganese(II)C6H7Mn\text{C}_6\text{H}_7\text{Mn}Similar cyclopentadiene structure; used in organic reactions.

Uniqueness: Trimethyl(methylcyclopentadienyl)platinum(IV) is unique due to its specific combination of methyl and cyclopentadienyl ligands, which enhances its reactivity and makes it particularly effective in nanoparticle deposition processes compared to other similar organometallic compounds.

Dates

Modify: 2024-04-14

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